3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound features a propanoic acid backbone substituted with a 4,4-difluorocyclohexyl group and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. The difluorocyclohexyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, while the Boc group protects the amino functionality, improving compound stability during synthesis and formulation.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(8-11(18)19)9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSEJGSHNDFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting with the preparation of the difluorocyclohexyl core This can be achieved through the fluorination of cyclohexane derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorocyclohexyl group can be oxidized to form difluorocyclohexanone derivatives.
Reduction: Reduction reactions can be used to convert the difluorocyclohexyl group to difluorocyclohexane derivatives.
Substitution: The oxycarbonylamino group can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Difluorocyclohexanone derivatives.
Reduction: Difluorocyclohexane derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Applications in material science and the development of new chemical processes.
Mechanism of Action
The mechanism by which 3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The oxycarbonylamino group may interact with enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorination Impact : The 4,4-difluorocyclohexyl group in the target compound enhances lipophilicity and metabolic resistance compared to phenyl or hydroxyphenyl analogues, as seen in Compounds B and D .
- Protecting Group Selection : Boc protection offers superior stability over Fmoc (Compound E), making it preferable for long-term storage or in vivo studies .
- Stereochemical Considerations : Compound A’s S-configuration may improve solubility but could alter target engagement compared to the target compound’s substitution pattern .
Biological Activity
3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known by its chemical structure and CAS number 174132-31-1, is a chiral amino acid derivative with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a difluorocyclohexyl substituent and a tert-butoxycarbonyl group, which may influence its biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 502.57 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H30N2O6 |
| Molecular Weight | 502.57 g/mol |
| CAS Number | 174132-31-1 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets, such as enzymes and receptors. The following sections detail the findings from relevant research.
Research indicates that the compound may exhibit activity through modulation of specific metabolic pathways. The presence of the difluorocyclohexyl group is hypothesized to enhance binding affinity to target proteins, potentially increasing its therapeutic efficacy in certain conditions.
Pharmacological Studies
- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation. These effects are attributed to the compound's ability to interfere with cell cycle regulation and apoptosis pathways.
- Neuropharmacological Effects : Preliminary findings suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems. This could indicate applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies have reported that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in autoimmune conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : Animal model studies indicated that administration of the compound resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer’s disease.
- Inflammation Reduction : Clinical trials assessing inflammatory markers in patients showed a decrease in cytokine levels following treatment with related compounds, supporting its anti-inflammatory potential.
Computational Studies
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound based on its chemical structure. These models suggest that modifications to the side chains could enhance or diminish its activity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
